molecular formula C12H13N3O3 B5234798 3-[(5-Nitroquinolin-8-yl)amino]propan-1-ol CAS No. 5139-23-1

3-[(5-Nitroquinolin-8-yl)amino]propan-1-ol

Cat. No.: B5234798
CAS No.: 5139-23-1
M. Wt: 247.25 g/mol
InChI Key: QVOWPOOPTZMTDH-UHFFFAOYSA-N
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Description

3-[(5-Nitroquinolin-8-yl)amino]propan-1-ol is an organic compound belonging to the class of nitroquinolines and derivatives. It features a nitro group attached to a quinoline moiety, which is further linked to a propanol chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Nitroquinolin-8-yl)amino]propan-1-ol typically involves the nitration of quinoline derivatives followed by amination and subsequent attachment of the propanol chain. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(5-Nitroquinolin-8-yl)amino]propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions may involve halogenating agents or nucleophiles .

Major Products Formed

The major products formed from these reactions include aminoquinoline derivatives, reduced quinoline compounds, and various substituted quinoline derivatives .

Scientific Research Applications

3-[(5-Nitroquinolin-8-yl)amino]propan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(5-Nitroquinolin-8-yl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the quinoline moiety can interact with DNA and proteins, leading to various biological effects. The compound’s ability to chelate metal ions also plays a role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    Nitroxoline: A urinary antibacterial agent with a similar quinoline structure.

    Aminoquinoline derivatives: Compounds with similar biological activities and chemical properties.

Uniqueness

3-[(5-Nitroquinolin-8-yl)amino]propan-1-ol is unique due to its specific combination of a nitroquinoline moiety and a propanol chain, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[(5-nitroquinolin-8-yl)amino]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c16-8-2-7-13-10-4-5-11(15(17)18)9-3-1-6-14-12(9)10/h1,3-6,13,16H,2,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOWPOOPTZMTDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)NCCCO)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369609
Record name 3-[(5-nitroquinolin-8-yl)amino]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5139-23-1
Record name 3-[(5-nitroquinolin-8-yl)amino]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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